AZ1495 is a small molecule compound primarily recognized as an inhibitor of Interleukin-1 receptor-associated kinase 4. This compound has garnered attention in the field of medicinal chemistry for its potential therapeutic applications, particularly in inflammatory diseases and certain types of cancer. The compound's unique mechanism of action positions it as a significant candidate for further research and development.
AZ1495 was initially developed by researchers aiming to create targeted therapies for conditions driven by aberrant signaling pathways involving IRAK4. The compound is commercially available from various suppliers, including MedChemExpress and TargetMol, which provide detailed information on its chemical properties and potential applications in research .
AZ1495 falls under the classification of kinase inhibitors, specifically targeting IRAK4, a crucial component in the signaling pathways of the immune response. By inhibiting this kinase, AZ1495 can modulate inflammatory processes and potentially impact tumorigenesis.
The synthesis of AZ1495 involves several chemical reactions that lead to the formation of its active structure. While specific proprietary methods may be documented in patents or commercial literature, general synthetic approaches typically include:
The detailed synthetic pathway may involve:
AZ1495 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be derived from chemical databases or literature sources.
AZ1495 participates in various chemical reactions relevant to its function as a kinase inhibitor. These reactions may include:
Research into AZ1495's reactivity profiles can provide insights into:
AZ1495 acts by inhibiting the activity of IRAK4, which plays a pivotal role in the signaling cascade initiated by various cytokines. By blocking this kinase, AZ1495 disrupts downstream signaling pathways that lead to inflammation and immune responses.
AZ1495 exhibits specific physical properties that are critical for its function:
Key chemical properties include:
AZ1495 has potential applications in several areas:
AZ1495 interacts with the kinase domain of IRAK4 through a sophisticated network of molecular interactions that exploit evolutionary conserved structural features. The compound functions as a competitive ATP-binding site inhibitor, forming critical hydrogen bonds with the kinase hinge region through its pyrimidine core [1] [5]. Structural analyses reveal that AZ1495's weak base properties and stereochemistry ([@config]) enhance its binding to the hydrophobic pocket adjacent to the catalytic site, with a dissociation constant (Kd) of 0.7 nM [1]. The molecular architecture includes a morpholine moiety that improves solubility and a piperidine ring that facilitates membrane permeability, both contributing to favorable physicochemical properties [1].
Table 1: Structural and Binding Characteristics of AZ1495
Structural Feature | Role in Target Engagement | Kinase Selectivity Profile (IC₅₀) |
---|---|---|
Pyrimidine core | Hydrogen bonding with hinge region (Glu233) | IRAK4: 5 nM |
Piperidine moiety | Hydrophobic pocket occupation near Leu159 | IRAK1: 23 nM |
Morpholine group | Solubility enhancement | CLK1: 50 nM |
Stereospecific center ([@config]) | Optimal spatial orientation | CLK2: 5 nM |
Fluorinated aromatic ring | π-Stacking with Tyr262 | CLK4: 8 nM |
haspin: 4 nM |
The compound's selectivity profile reveals moderate activity against CLK isoforms (CLK2 IC₅₀ = 5 nM) and haspin (IC₅₀ = 4 nM), attributable to structural similarities in the kinase ATP-binding pockets [1]. This cross-reactivity necessitates consideration when interpreting cellular phenotypes but does not diminish AZ1495's utility as a primary IRAK4/1 inhibitor.
The IRAK4 kinase domain targeted by AZ1495 exhibits remarkable evolutionary conservation across vertebrate phylogeny, reflecting its fundamental role in innate immunity. Comparative analyses of protein domain interactions reveal that the death domain-mediated assembly of the myddosome complex (comprising MyD88, IRAK4, and IRAK2) is conserved from teleosts to mammals [2] [6]. This conservation extends to the catalytic residues involved in ATP binding and phosphotransfer, explaining AZ1495's cross-species efficacy in rodent and human cellular models [1] [3]. The invariant lysine residue (Lys213 in humans) within the kinase domain's VAIK motif serves as an anchor point for AZ1495 binding and is conserved across 97% of vertebrate IRAK4 orthologs [2] [6].
Domain-domain interaction mapping demonstrates that IRAK4 heterotypic interactions with MyD88 death domains represent an evolutionarily conserved "building block" in immune signaling networks [2]. This deep conservation underpins the translational relevance of preclinical models for AZ1495 testing but also highlights potential limitations, as murine models exhibit greater dependence on IRAK4 catalytic activity than human cells [3] [9]. The IRAK family pseudokinases (IRAK2, IRAK3/M) show more divergent evolutionary trajectories, potentially explaining AZ1495's reduced activity against these family members [7] [9].
AZ1495's cellular targets exhibit dynamic subcellular trafficking that determines compound accessibility and activity. IRAK4 demonstrates constitutive nucleocytoplasmic shuttling but undergoes stimulus-dependent redistribution to membrane-associated myddosome complexes upon TLR/IL-1R activation [3] [7]. In unstimulated cells, IRAK4 localizes predominantly to the cytoplasm (approximately 80%), with minor nuclear pools (20%) mediated by cryptic nuclear localization signals [7]. Following receptor engagement, IRAK4 rapidly translocates to the plasma membrane compartment, forming helical oligomeric structures with MyD88 and IRAK2 [3] [9].
AZ1495 effectively penetrates cellular membranes due to its moderate lipophilicity (logP ≈ 2.8), accessing both cytoplasmic and nuclear IRAK4 pools [1]. However, its primary pharmacological effects manifest at the membrane-proximal signaling complexes where IRAK4 catalytic activity is amplified during myddosome assembly. Subcellular fractionation studies in DLBCL cell lines (OCI-LY10) show that AZ1495 (10 μM, 1h pretreatment) reduces phospho-IRAK4 levels in membrane fractions by >90%, effectively disrupting signalosome organization [1]. Compound distribution analysis reveals preferential accumulation in endosomal compartments where TLR signaling persists, extending its inhibitory effects beyond initial receptor activation [3].
Table 2: Subcellular Distribution of AZ1495 and IRAK4
Cellular Compartment | IRAK4 Localization (%) | AZ1495 Bioavailability | Functional Consequence |
---|---|---|---|
Cytoplasm | 70-80% | High (unbound fraction) | Baseline inhibition |
Nucleus | 15-20% | Moderate | Unknown transcriptional regulation |
Plasma membrane (activated) | >95% translocated | High at site of action | Myddosome disruption |
Endosomal compartments | TLR-stimulated accumulation | Progressive accumulation | Sustained pathway inhibition |
AZ1495 serves as a molecular probe to elucidate IRAK4's multifaceted roles in canonical and non-canonical immune signaling pathways. The compound potently inhibits IRAK4-mediated phosphorylation events within the myddosome complex, a supramolecular assembly scaffolded by MyD88 that amplifies signals from engaged TLR/IL-1R receptors [3] [7] [9]. At pharmacologically relevant concentrations (IC₅₀ = 52 nM in cellular assays), AZ1495 blocks IRAK1 recruitment and activation, preventing downstream TRAF6 ubiquitination and NF-κB translocation [1]. This manifests functionally as suppressed pro-inflammatory cytokine production (IL-6, TNF-α) in myeloid cells stimulated with TLR agonists [3] [7].
Beyond canonical NF-κB signaling, AZ1495 reveals IRAK4's involvement in inflammasome regulation. The compound (0-3.3 μM) completely abrogates NLRP3 inflammasome assembly in OCI-LY10 cells by inhibiting caspase-1 cleavage, an effect requiring concurrent IRAK1 inhibition [1] [9]. This demonstrates the kinase-dependent inflammasome regulation that complements transcriptional priming. AZ1495 further uncovers metabolic intersections between IRAK signaling and immunometabolism, as evidenced by its suppression of glycolysis in activated dendritic cells through mTOR modulation [3].
The compound's differential effects on murine versus human systems highlight species-specific IRAK4 functionalities. While murine myeloid cells exhibit near-complete dependence on IRAK4 catalytic activity, human cells display residual signaling in the presence of AZ1495 or kinase-dead IRAK4 mutants, suggesting scaffold-like functions beyond kinase activity [3] [9]. This redundancy necessitates bispecific targeting strategies, evidenced by AZ1495's synergistic effects with BTK inhibitors like ibrutinib in DLBCL models [1].
AZ1495 demonstrates significant therapeutic potential in pathologies driven by chronic innate immune activation, particularly hematologic malignancies and sterile inflammatory conditions. In ABC-DLBCL, which exhibits constitutive TLR signaling, AZ1495 (0.001-100 μM) inhibits NF-κB activation and cell growth in a dose-dependent manner (OCI-LY10 IC₅₀ ≈ 50 nM) while sparing GCB-DLBCL lines [1] [9]. The compound's ability to induce apoptosis is markedly enhanced when combined with ibrutinib (10 nM), with cleaved caspase-3 increasing >8-fold compared to monotherapy [1].
Table 3: Pathophysiological Effects of AZ1495 in Disease Models
Pathology Model | AZ1495 Treatment | Key Molecular Effects | Functional Outcome |
---|---|---|---|
ABC-DLBCL (OCI-LY10) | 0.001-100 μM, 72h | Dose-dependent IκBα stabilization | Cell cycle arrest (G1) |
ABC-DLBCL + ibrutinib | 3.3 μM AZ + 10 nM ibrutinib | Synergistic caspase-3 cleavage | Tumor regression in vivo |
Sterile inflammation | 12.5 mg/kg oral, daily | Reduced IL-6, TNF-α in serum | Attenuated tissue damage |
Myeloid malignancy models | 10 μM, 48h | Inhibition of NLRP3 inflammasome | Reduced IL-1β secretion |
Chronic inflammatory microenvironment | In vitro modeling | Disruption of cytokine feed-forward loops | Break immune tolerance |
Beyond oncology, AZ1495 modulates chronic inflammation by disrupting cytokine amplification loops central to degenerative diseases. In models of sustained immune activation, AZ1495 suppresses IL-6 and TNF-α production more effectively than acute stimulation contexts, suggesting preferential targeting of maladaptive inflammation [4] [10]. This aligns with the emerging paradigm that chronic inflammation often arises from imbalances between pro-inflammatory mediators and specialized pro-resolving mediators (SPMs), where persistent IRAK signaling perpetuates tissue damage [8] [10]. The compound's oral bioavailability (F = 28% in rats) enables chronic in vivo studies demonstrating reduced inflammatory biomarkers including hs-CRP, a key clinical marker associated with cardiovascular risk [1] [8].
In tumor microenvironments, AZ1495 reveals the dual role of inflammatory mediators: while acute inflammation may exert antitumor immunity, chronic IRAK activation promotes immunosuppression and proliferation. AZ1495 treatment reduces PD-L1 expression in myeloid-derived suppressor cells within tumors, suggesting potential combinatorial approaches with immune checkpoint inhibitors [9]. The compound's efficacy in these diverse pathophysiological contexts underscores IRAK4's position as a signaling nexus in inflammation-driven diseases.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7